Hypromellose acetate succinate

Description

Properties

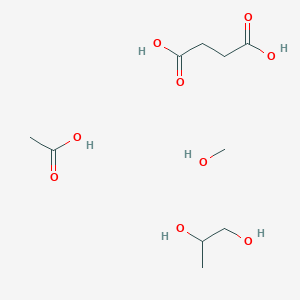

IUPAC Name |

acetic acid;butanedioic acid;methanol;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAAPNNKRHMPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71138-97-1 | |

| Record name | Hypromellose acetate succinate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Hypromellose Acetate Succinate in Advanced Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) has emerged as a pivotal excipient in modern pharmaceutical development, primarily for its remarkable ability to enhance the oral bioavailability of poorly water-soluble drugs. Its multifaceted mechanism of action, centered around the generation and maintenance of a supersaturated drug state in the gastrointestinal tract, makes it a polymer of choice for amorphous solid dispersion (ASD) formulations. This technical guide provides an in-depth exploration of the core mechanisms through which HPMCAS exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

pH-Dependent Solubility: The Foundation for Targeted Drug Release

A primary characteristic of HPMCAS is its pH-dependent solubility, which is governed by the degree of acetyl and succinoyl substitution on the cellulose (B213188) backbone. The succinoyl groups, with a pKa of approximately 5, remain largely unionized in the acidic environment of the stomach. This renders the polymer insoluble, protecting the incorporated active pharmaceutical ingredient (API) from premature release and degradation. As the formulation transitions to the more alkaline environment of the small intestine (pH > 5.5), the succinoyl groups ionize, leading to polymer dissolution and subsequent drug release.[1][2][3] This targeted release mechanism is crucial for enteric protection and for delivering the drug to the primary site of absorption.

The different grades of HPMCAS offer formulators the flexibility to tailor the drug release profile to the specific needs of the API and the desired therapeutic outcome. The dissolution pH is directly related to the ratio of acetyl to succinoyl substitution.[3]

Table 1: Physicochemical Properties of Commonly Used HPMCAS Grades

| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | Nominal pH of Dissolution |

| L Grade (LG, LF) | 5-9 | 14-18 | ≥ 5.5 |

| M Grade (MG, MF) | 7-11 | 10-14 | ≥ 6.0 |

| H Grade (HG, HF) | 10-14 | 4-8 | ≥ 6.8 |

Data compiled from multiple sources.[4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. phexcom.cn [phexcom.cn]

- 3. researchgate.net [researchgate.net]

- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hypromellose Acetate Succinate (HPMCAS): Structure, Composition, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS), also known as hydroxypropyl methylcellulose (B11928114) acetate succinate, is a versatile, semi-synthetic polymer derived from cellulose (B213188). It has garnered significant attention in the pharmaceutical industry, primarily as an excipient in oral drug delivery systems. Its unique amphiphilic nature and pH-dependent solubility make it an ideal candidate for creating amorphous solid dispersions (ASDs), which enhance the bioavailability of poorly water-soluble drugs. This technical guide provides a comprehensive overview of the core chemical structure, composition, and analytical methodologies for the characterization of HPMCAS.

Chemical Structure and Composition

HPMCAS is a mixed ester of hypromellose (HPMC) with acetic acid and succinic acid.[1][2] The fundamental backbone of the polymer is cellulose, a polysaccharide consisting of repeating β-(1→4) linked D-anhydroglucose units. Each anhydroglucose (B10753087) unit has three available hydroxyl groups at the C2, C3, and C6 positions.

In the synthesis of HPMCAS, these hydroxyl groups are derivatized with four different substituents in a semi-random fashion:

-

Methoxy (B1213986) groups (-OCH₃): These are introduced through the etherification of cellulose to form the HPMC backbone.

-

Hydroxypropoxy groups (-OCH₂CH(OH)CH₃): Also introduced during the etherification step, these groups contribute to the polymer's solubility.

-

Acetyl groups (-COCH₃): These are ester groups that increase the hydrophobicity of the polymer.

-

Succinoyl groups (-COCH₂CH₂COOH): These ester groups contain a carboxylic acid moiety, which imparts the pH-dependent solubility characteristic of HPMCAS.

The presence of both hydrophobic (methoxy, acetyl) and hydrophilic/ionizable (hydroxypropoxy, succinoyl) groups gives HPMCAS its amphiphilic properties, which are crucial for stabilizing the amorphous form of drugs and preventing their recrystallization.

The chemical structure of a repeating unit of HPMCAS can be visualized as follows:

Caption: Generalized structure of a substituted anhydroglucose unit in HPMCAS.

Grades and Chemical Composition

HPMCAS is commercially available in different grades, which are primarily distinguished by the ratio of acetyl to succinoyl substituents. This ratio dictates the pH at which the polymer dissolves. The three main grades are L, M, and H, corresponding to low, medium, and high pH dissolution, respectively.[1] The particle size of the powder can also be designated as fine (F) or granular (G).

The typical ranges for the substituent content are specified in the United States Pharmacopeia (USP) and are summarized in the table below.[1]

| Substituent Group | Chemical Formula | General Content (wt%)[1] |

| Methoxy | –OCH₃ | 12.0 – 28.0 |

| Hydroxypropoxy | –OCH₂CHOHCH₃ | 4.0 – 23.0 |

| Acetyl | –COCH₃ | 2.0 – 16.0 |

| Succinoyl | –COC₂H₄COOH | 4.0 – 28.0 |

The specific content of acetyl and succinoyl groups for the different grades typically falls within the ranges presented in the following table.

| Grade | Acetyl Content (wt%)[3] | Succinoyl Content (wt%)[3] | Dissolution pH[3] |

| L Grade | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5 |

| M Grade | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0 |

| H Grade | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8 |

Synthesis Overview

The synthesis of HPMCAS is a two-step process. First, cellulose is etherified to produce HPMC. This is followed by an esterification step to introduce the acetate and succinate groups.

Caption: High-level workflow for the synthesis of HPMCAS from cellulose.

Experimental Protocols for Characterization

The accurate characterization of HPMCAS, specifically the determination of the content of its four substituent groups, is crucial for quality control and for ensuring consistent performance in pharmaceutical formulations. The methods described in the USP are commonly employed.

Determination of Methoxy and Hydroxypropoxy Content

The content of methoxy and hydroxypropoxy groups is typically determined using a method based on the Zeisel reaction, followed by gas chromatography (GC).[4]

Principle: The sample is reacted with hydriodic acid (HI). This reaction cleaves the ether linkages, converting the methoxy groups into methyl iodide (CH₃I) and the hydroxypropoxy groups into isopropyl iodide (CH₃CHICH₃). These volatile alkyl iodides are then quantified by GC.

Methodology:

-

Sample Preparation: A precisely weighed amount of dried HPMCAS is placed in a reaction vial.

-

Reaction: Adipic acid (as a catalyst) and hydriodic acid are added to the vial.[4][5] An internal standard, such as o-xylene (B151617) or n-octane, is also added.[4][6]

-

Digestion: The vial is sealed and heated to a specific temperature (e.g., 130°C) for a defined period (e.g., 60 minutes) to ensure the complete cleavage of the ether groups.

-

Extraction: After cooling, the resulting alkyl iodides are present in the upper organic layer (if an extraction solvent like o-xylene is used) or in the headspace.

-

GC Analysis:

-

Quantification: The peak areas of methyl iodide and isopropyl iodide are measured relative to the internal standard. The weight percentages of the methoxy and hydroxypropoxy groups are calculated by comparing these responses to those obtained from standards of known concentration.

Determination of Acetyl and Succinoyl Content

The content of acetyl and succinoyl groups is determined by saponification of the ester groups, followed by quantification of the released acetic and succinic acids using high-performance liquid chromatography (HPLC).

Principle: The HPMCAS sample is treated with a strong base (e.g., sodium hydroxide) to hydrolyze the ester linkages, liberating acetate and succinate ions. After neutralization, the resulting free acids are separated and quantified by HPLC.

Methodology:

-

Saponification: A precisely weighed sample of HPMCAS is dissolved in a standardized solution of sodium hydroxide (B78521) (e.g., 1.0 N NaOH) and stirred for several hours (e.g., 4 hours) at room temperature to ensure complete hydrolysis.

-

Neutralization: The solution is then neutralized with an acid, such as phosphoric acid.

-

HPLC Analysis:

-

Apparatus: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is typically used.[5]

-

Mobile Phase: An acidic aqueous buffer, such as a 0.02 M phosphate (B84403) buffer adjusted to pH 2.8 with phosphoric acid.

-

Detection: UV detection at a wavelength suitable for carboxylic acids (e.g., 215 nm).

-

-

Quantification: The peak areas for acetic acid and succinic acid are measured. The weight percentages of the acetyl and succinoyl groups in the original polymer are calculated by comparing these peak areas to those of standard solutions of acetic acid and succinic acid.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used for the detailed structural elucidation of HPMCAS. It can confirm the identity of the functional groups and provide insights into their attachment points on the anhydroglucose ring.[7][8]

Methodology:

-

Sample Preparation: A small amount of HPMCAS (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: A suite of NMR experiments is performed:

-

1D NMR:

-

¹H NMR: Provides information on the different types of protons in the molecule. Signals for the anhydroglucose backbone, and the methyl protons of the methoxy, hydroxypropoxy, and acetyl groups, as well as the methylene (B1212753) protons of the succinoyl group, can be identified.

-

¹³C NMR: Shows signals for all unique carbon atoms, allowing for the identification of the carbonyl carbons of the acetyl and succinoyl groups, the carbons of the cellulose backbone, and the carbons of the substituent groups.[7]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same functional group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning the connectivity of the substituent groups to the cellulose backbone.

-

-

-

Spectral Interpretation: The detailed analysis of these spectra allows for the unambiguous assignment of chemical shifts and confirmation of the overall polymer structure. It can also be used to estimate the degree of substitution by integrating the respective signals.[7][8]

Conclusion

HPMCAS is a complex, multi-substituted cellulose ether whose performance as a pharmaceutical excipient is directly linked to its chemical structure and composition. The precise ratio of its four substituent groups—methoxy, hydroxypropoxy, acetyl, and succinoyl—defines the polymer's grade and its critical functional properties, such as pH-dependent solubility. A thorough understanding and rigorous analytical characterization of these structural features, using established methodologies such as GC, HPLC, and NMR, are essential for the successful development of robust and effective oral drug formulations, particularly for amorphous solid dispersions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. Alternative liquid chromatographic method for determination of the methoxyl and 2-hydroxypropoxyl content in cellulose ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

The Pivotal Role of HPMCAS in Amorphous Solid Dispersions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypromellose Acetyl Succinate (B1194679) (HPMCAS) has emerged as a leading polymer in the formulation of amorphous solid dispersions (ASDs), a key enabling technology for enhancing the oral bioavailability of poorly soluble drugs. This technical guide provides an in-depth exploration of the multifaceted role of HPMCAS in ASDs, from its fundamental physicochemical properties to its critical functions in stabilizing the amorphous state, enhancing dissolution, and sustaining supersaturation of active pharmaceutical ingredients (APIs). This document synthesizes key quantitative data, details experimental protocols for the preparation and characterization of HPMCAS-based ASDs, and provides visual representations of the underlying mechanisms and development workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Challenge of Poor Solubility and the Rise of Amorphous Solid Dispersions

A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, falling into the Biopharmaceutical Classification System (BCS) Class II or IV.[1] This low solubility often translates to poor dissolution and limited oral bioavailability, posing a major hurdle to their clinical development. Amorphous solid dispersions (ASDs) have proven to be a highly effective strategy to overcome this challenge.[2] By dispersing the API at a molecular level within a polymeric carrier, the crystalline structure of the drug is disrupted, leading to a higher energy amorphous state with enhanced apparent solubility and dissolution rates.[3]

Among the various polymers utilized for ASDs, Hypromellose Acetyl Succinate (HPMCAS) has garnered significant attention and is a component of numerous commercially successful drug products.[1][2] Its unique combination of properties, including its amphiphilic nature, high glass transition temperature (Tg), and pH-dependent solubility, makes it an exceptionally versatile and effective carrier for a wide range of APIs.[2][4]

The Multifaceted Role of HPMCAS in ASDs

The success of HPMCAS as an ASD polymer stems from its ability to perform several critical functions throughout the lifecycle of the drug product, from manufacturing and storage to dissolution and absorption in the gastrointestinal tract.

Formation and Stabilization of the Amorphous State

The primary role of HPMCAS in the solid state is to inhibit the recrystallization of the amorphous API. This is achieved through two primary mechanisms:

-

Inhibition of Molecular Mobility: HPMCAS possesses a high glass transition temperature (Tg) of approximately 120°C.[5] By forming a single-phase, molecularly dispersed system with the API, the resulting ASD exhibits a single Tg that is higher than that of the amorphous drug alone.[6][7] This elevated Tg restricts the molecular mobility of the API at typical storage temperatures, thereby kinetically stabilizing the amorphous form and preventing its conversion back to the more stable crystalline state.[5]

-

Specific Drug-Polymer Interactions: HPMCAS can engage in various intermolecular interactions with the dispersed API, including hydrogen bonding and hydrophobic interactions.[2][4] These interactions further stabilize the amorphous drug by reducing its chemical potential and creating an energetic barrier to crystallization.[4]

Enhancement of Dissolution and Generation of Supersaturation

Upon oral administration, the HPMCAS-based ASD must rapidly release the drug in a supersaturated state to facilitate absorption. HPMCAS plays a crucial role in this process:

-

pH-Dependent Solubility: HPMCAS is an enteric polymer with pH-dependent solubility due to the presence of succinoyl groups.[4] It is largely insoluble in the acidic environment of the stomach but readily dissolves at the higher pH of the small intestine, ensuring targeted drug release.[4] Different grades of HPMCAS have varying ratios of acetyl to succinoyl groups, which dictates the pH at which they begin to dissolve.[4]

-

"Spring and Parachute" Effect: The dissolution of an HPMCAS-based ASD is often described by the "spring and parachute" model.[8] The initial rapid dissolution of the ASD (the "spring") generates a high concentration of the drug, often exceeding its crystalline solubility, creating a supersaturated state. HPMCAS then acts as a "parachute" by inhibiting the precipitation or crystallization of the drug from this supersaturated solution, thereby prolonging the window for absorption.[9]

Maintenance of Supersaturation and Inhibition of Precipitation

The ability of HPMCAS to maintain a supersaturated state is critical for enhancing bioavailability. This is attributed to several factors:

-

Formation of Drug-Polymer Colloids/Nanostructures: During dissolution, HPMCAS can form colloidal aggregates or nanostructures that associate with the drug molecules.[5][10] These structures effectively sequester the drug, preventing it from nucleating and growing into crystals.

-

Inhibition of Crystal Growth: HPMCAS can adsorb onto the surface of any drug nuclei that may form, sterically hindering their growth into larger crystals.[9] The amphiphilic nature of HPMCAS allows its hydrophobic regions to interact with the drug while its hydrophilic regions interact with the aqueous medium, providing a stabilizing interface.[6]

Quantitative Data on HPMCAS in ASDs

The following tables summarize key quantitative data related to the physicochemical properties of HPMCAS and its performance in ASD formulations.

Table 1: Physicochemical Properties of HPMCAS Grades [4][11]

| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | pH of Dissolution | Glass Transition Temperature (Tg, °C) |

| L Grade (LG, LF) | 5 - 9 | 14 - 18 | ≥ 5.5 | ~119 - 122 |

| M Grade (MG, MF) | 7 - 11 | 10 - 14 | ≥ 6.0 | ~119 - 122 |

| H Grade (HG, HF) | 10 - 14 | 4 - 8 | ≥ 6.8 | ~119 - 122 |

Table 2: Glass Transition Temperatures (Tg) of HPMCAS-Based ASDs for Various Drugs

| Drug | Polymer | Drug Loading (%) | Tg of ASD (°C) |

| Nifedipine | HPMCAS LG | 30 | ~95 |

| Nifedipine | HPMCAS HG | 30 | ~95 |

| Efavirenz | HPMCAS LG | 30 | ~100 |

| Efavirenz | HPMCAS HG | 30 | ~100 |

| Indomethacin | HPMCAS | 25 | ~82 |

| Erlotinib | HPMCAS-H | 50 | ~130 |

| Posaconazole | HPMCAS-H | 50 | ~135 |

Note: Tg values are approximate and can vary depending on the specific drug, polymer grade, drug loading, and analytical method used.

Table 3: Examples of Solubility and Dissolution Enhancement with HPMCAS ASDs

| Drug | Polymer | Drug Loading (%) | Fold Increase in Apparent Solubility | Key Dissolution Finding |

| Ivacaftor | HPMCAS | - | ~67x (vs. crystalline form B) | Superior solubility (67.4 µg/mL vs. 1 µg/mL) and 100% relative bioavailability.[1] |

| Nifedipine | HPMCAS LG | 30 | - | Achieved a greater supersaturation concentration (66.1 µg/mL).[6] |

| Rifaximin | HPMCAS | 50 | - | Higher release rate compared to Eudragit L100-55 ASD.[12] |

| Praziquantel | HPMCAS-MF | 20-40 | ~6x (vs. commercial tablets) | Faster release than HPMC-based ASDs.[5] |

Experimental Protocols for HPMCAS-Based ASDs

This section provides detailed methodologies for the preparation and characterization of HPMCAS-based ASDs.

Preparation of HPMCAS-Based ASDs

4.1.1. Spray Drying

Spray drying is a widely used technique for producing ASDs. It involves dissolving the API and HPMCAS in a common solvent and then atomizing the solution into a hot drying gas. The rapid evaporation of the solvent traps the API in an amorphous state within the polymer matrix.

-

Materials: API, HPMCAS (appropriate grade), Organic solvent (e.g., acetone, methanol, dichloromethane, or a mixture thereof).

-

Equipment: Laboratory-scale spray dryer (e.g., Büchi B-290).

-

Protocol:

-

Prepare a feed solution by dissolving the API and HPMCAS in the chosen solvent system to a final solids concentration of 2-10% (w/v).

-

Set the spray dryer parameters. Typical starting parameters for a Büchi B-290 are:

-

Pump the feed solution through the atomizer into the drying chamber.

-

The dried particles are separated from the drying gas by a cyclone and collected in a collection vessel.

-

The collected powder is then dried under vacuum at an elevated temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours) to remove any residual solvent.

-

4.1.2. Hot-Melt Extrusion (HME)

HME is a solvent-free process that involves mixing the API and HPMCAS and then processing the mixture through a heated extruder. The thermal and mechanical energy from the extruder melts the polymer and disperses the API at a molecular level.

-

Materials: API, HPMCAS (appropriate grade).

-

Equipment: Laboratory-scale twin-screw extruder (e.g., Pharma 11).

-

Protocol:

-

Physically blend the API and HPMCAS at the desired ratio using a V-blender or similar equipment.

-

Set the temperature profile of the extruder barrel. A typical temperature range for HPMCAS is 160-180°C.[6]

-

Set the screw speed (e.g., 50-100 RPM) and the feed rate (e.g., 2.5 g/min ).[6]

-

Feed the physical mixture into the extruder.

-

The molten extrudate is then cooled on a conveyor belt and subsequently pelletized or milled to the desired particle size.

-

Characterization of HPMCAS-Based ASDs

4.2.1. Powder X-Ray Diffraction (PXRD)

PXRD is used to determine the physical form of the API in the ASD (i.e., amorphous or crystalline).

-

Equipment: Powder X-ray diffractometer.

-

Protocol:

-

Place a small amount of the ASD powder on a sample holder.

-

Scan the sample over a 2θ range of, for example, 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

An amorphous sample will exhibit a broad halo, while a crystalline sample will show sharp Bragg peaks.

-

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the ASD and to assess the miscibility of the drug and polymer.

-

Equipment: Differential Scanning Calorimeter.

-

Protocol:

-

Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and seal it.

-

Perform a heat-cool-heat cycle. For example:

-

Heat from 25°C to a temperature above the expected Tg (e.g., 180°C) at a heating rate of 10°C/min.

-

Cool to 25°C at a rate of 20°C/min.

-

Reheat to the upper temperature at 10°C/min.

-

-

The Tg is determined from the second heating scan as a step change in the heat flow. A single Tg indicates a miscible, single-phase system.

-

4.2.3. In Vitro Dissolution Testing

Dissolution testing is performed to evaluate the drug release characteristics of the ASD. Non-sink conditions are often employed to observe the generation and maintenance of supersaturation.

-

Equipment: USP Apparatus II (paddle) with a dissolution bath.

-

Protocol:

-

Prepare the dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 to simulate intestinal fluid).

-

Add a known amount of the ASD powder (equivalent to a specific drug concentration if fully dissolved) to the dissolution vessel containing the pre-warmed medium (37°C).

-

Stir the medium at a constant speed (e.g., 50-100 RPM).

-

At predetermined time points, withdraw aliquots of the dissolution medium.

-

Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analyze the filtrate for drug concentration using a suitable analytical method, such as HPLC.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of HPMCAS in ASDs.

Caption: Mechanism of HPMCAS action in amorphous solid dispersions.

Caption: Experimental workflow for developing HPMCAS-based ASDs.

Conclusion

HPMCAS has rightfully earned its place as a cornerstone polymer in the field of amorphous solid dispersions. Its unique and tunable physicochemical properties allow it to effectively stabilize amorphous APIs, enhance their dissolution, and maintain therapeutically beneficial supersaturated concentrations in the gastrointestinal tract. A thorough understanding of the interplay between the API properties, the selected HPMCAS grade, and the manufacturing process is paramount for the successful development of robust and effective HPMCAS-based ASD formulations. This technical guide provides a foundational understanding of these principles and serves as a practical resource for scientists and researchers working to advance poorly soluble drugs from the bench to the clinic.

References

- 1. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08283B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. phexcom.cn [phexcom.cn]

- 12. A Comparative Study between A Protein Based Amorphous Formulation and Other Dissolution Rate Enhancing Approaches: A Case Study with Rifaximin - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Hypromellose Acetate Succinate (HPMCAS) Grades: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) Grades L, M, and H.

Hypromellose Acetate Succinate (HPMCAS) has emerged as a critical polymer in modern pharmaceutical development, particularly for enhancing the oral bioavailability of poorly soluble drugs.[1][2][3] Its utility lies in its ability to form amorphous solid dispersions (ASDs), which can significantly increase the dissolution rate and maintain a supersaturated state of the active pharmaceutical ingredient (API) in the gastrointestinal tract.[2][3][4] HPMCAS is a mixed ester of hypromellose containing methoxy, hydroxypropoxy, acetyl, and succinoyl groups.[5][6][7] The varying ratios of the acetyl and succinoyl substituents give rise to different grades of HPMCAS, primarily the L, M, and H grades, each with distinct physicochemical properties and performance characteristics.[4][8][9] This technical guide provides a comprehensive overview of these grades to aid researchers and formulators in selecting the optimal polymer for their specific drug delivery challenges.

Core Physicochemical Properties of HPMCAS Grades

The fundamental differences between the L, M, and H grades of HPMCAS stem from the degree of substitution of the acetyl and succinoyl groups on the cellulose (B213188) backbone.[6][9] This, in turn, dictates their pH-dependent solubility, a critical parameter for targeted drug release in the gastrointestinal tract.[9][10] The L grade, with a higher succinoyl content, is the most hydrophilic and dissolves at a lower pH, while the H grade, with a higher acetyl content, is more hydrophobic and requires a higher pH for dissolution.[9][11][12]

Quantitative Data Summary

The key quantitative parameters that differentiate the HPMCAS grades are summarized in the tables below. This data has been compiled from various technical sources and pharmacopeial specifications.[3][6][9][13]

| Property | L Grade (e.g., AS-LF, AS-LG) | M Grade (e.g., AS-MF, AS-MG) | H Grade (e.g., AS-HF, AS-HG) |

| pH of Dissolution | ≥ 5.5 | ≥ 6.0 | ≥ 6.8 |

| Acetyl Content (%) | 5.0 - 9.0 | 7.0 - 11.0 | 10.0 - 14.0 |

| Succinoyl Content (%) | 14.0 - 18.0 | 10.0 - 14.0 | 4.0 - 8.0 |

Table 1: pH-Dependent Solubility and Substituent Content of HPMCAS Grades.

| Property | L Grade | M Grade | H Grade |

| Weight-Average Molecular Weight (Mw) | ~18,000 - 20,000 Da | ~17,000 - 18,000 Da | ~17,000 - 18,000 Da |

| Number-Average Molecular Weight (Mn) | ~13,000 Da | ~13,000 Da | ~13,000 Da |

| Glass Transition Temperature (Tg) | ~119 - 122 °C | ~119 - 122 °C | ~119 - 122 °C |

| Viscosity (2% in 0.1 M NaOH) | 1.5 - 3.6 mPa·s | 1.5 - 3.6 mPa·s | 1.5 - 3.6 mPa·s |

Table 2: Typical Molecular Weight, Thermal, and Viscosity Properties of HPMCAS Grades.

The Role of Substituent Ratios in Functional Performance

The ratio of the hydrophobic acetyl groups to the ionizable succinoyl groups is the primary determinant of the polymer's behavior. The succinoyl groups, with a pKa of approximately 5, become ionized at higher pH values, leading to the dissolution of the polymer.[5]

Figure 1: Relationship between HPMCAS grade and pH-dependent solubility.

This pH-dependent solubility allows for targeted drug release. For instance, the L grade is suitable for release in the proximal small intestine, while the H grade can be used for targeted delivery to the distal small intestine or colon.[3]

Experimental Protocols

Determination of Substituent Content

The acetyl and succinoyl content of HPMCAS is typically determined according to the methods described in the United States Pharmacopeia/National Formulary (USP/NF) and the Japanese Pharmacopoeia (JP).[3][14] A general outline of the gas chromatography method is as follows:

-

Sample Preparation: An accurately weighed sample of HPMCAS is hydrolyzed to liberate the acetic and succinic acids.

-

Derivatization: The liberated acids are then derivatized to form their corresponding methyl esters.

-

Gas Chromatography (GC) Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

-

Quantification: The peak areas of the methyl acetate and dimethyl succinate are compared to those of a known standard to calculate the percentage of acetyl and succinoyl groups.

In Vitro Dissolution Testing for Amorphous Solid Dispersions

A common application of HPMCAS is in the formulation of amorphous solid dispersions (ASDs) to enhance the solubility of poorly water-soluble drugs.[15][16] In vitro dissolution testing is a critical experiment to evaluate the performance of these formulations.[5][17]

Figure 2: A typical experimental workflow for in vitro dissolution testing of an HPMCAS-based ASD.

A detailed protocol for a microcentrifuge dissolution test is as follows:[5][17]

-

Materials: HPMCAS-based ASD, phosphate-buffered saline (PBS) at the desired pH (e.g., 6.5 or 6.8), and a suitable organic solvent for HPLC analysis (e.g., methanol).

-

Apparatus: Microcentrifuge tubes, a temperature-controlled chamber (37°C), a vortex mixer, a centrifuge, and an HPLC system.

-

Procedure: a. Add a sufficient amount of the ASD to a microcentrifuge tube to achieve the target drug concentration if fully dissolved. b. Place the tube in the 37°C chamber. c. Add a pre-warmed dissolution medium (e.g., 1.8 mL of PBS) to the tube. d. Immediately vortex the sample for approximately 60 seconds. e. At each designated time point, centrifuge the sample (e.g., at 13,000 x g for 1 minute at 37°C). f. Carefully remove an aliquot of the supernatant. g. Dilute the supernatant with an appropriate organic solvent (e.g., 1:6 with methanol) to prevent drug precipitation and prepare it for analysis. h. Analyze the diluted sample by HPLC to determine the drug concentration. i. Plot the drug concentration as a function of time to generate the dissolution profile.

Conclusion

The selection of the appropriate HPMCAS grade is a critical decision in the development of oral drug delivery systems for poorly soluble compounds. The L, M, and H grades offer a versatile platform for formulators to control the release profile of their API based on the specific requirements of the drug and the desired site of absorption. A thorough understanding of their physicochemical properties, particularly the relationship between substituent content and pH-dependent solubility, is essential for successful formulation development. The experimental protocols outlined in this guide provide a foundation for the characterization and evaluation of HPMCAS-based formulations.

References

- 1. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypromellose Acetate Succinate (HPMCAS) [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107177006A - HPMCAS and its production method and the composition containing it - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. nbinno.com [nbinno.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. phexcom.cn [phexcom.cn]

- 13. scispace.com [scispace.com]

- 14. US20170260296A1 - Hypromellose acetate succinate, method for producing the same and composition containing the same - Google Patents [patents.google.com]

- 15. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Navigating pH-Dependent Solubility: A Technical Guide to HPMCAS Grades for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Hypromellose Acetate Succinate (HPMCAS) has emerged as a critical polymer in pharmaceutical development, particularly for enhancing the bioavailability of poorly soluble drugs through amorphous solid dispersions and for enteric coating applications. Its utility is intrinsically linked to its pH-dependent solubility, a characteristic that allows for targeted drug release within the gastrointestinal tract. This technical guide provides an in-depth exploration of the pH-dependent solubility of various HPMCAS grades, offering a comprehensive resource for formulation scientists.

The Role of Chemical Substitution in pH-Dependent Solubility

HPMCAS is a mixed ester of hypromellose containing methoxy, hydroxypropoxy, acetyl, and succinoyl groups. The ratio of acetyl to succinoyl substitution is the primary determinant of the polymer's dissolution pH.[1][2] The succinoyl group, with its carboxylic acid moiety, is responsible for the pH-dependent solubility. At low pH, the carboxylic acid is protonated and un-ionized, rendering the polymer insoluble in acidic environments like the stomach. As the pH increases in the small intestine, the succinoyl groups ionize, leading to polymer hydration and dissolution.

Different grades of HPMCAS are commercially available, primarily from manufacturers like Shin-Etsu (AQOAT®) and Ashland (AquaSolve™), which offer a range of dissolution pH values to suit various drug delivery strategies.[3][4] These grades are typically categorized as low (L), medium (M), and high (H) grades, corresponding to the pH at which they begin to dissolve.[1][5]

Quantitative Data on pH-Dependent Solubility of HPMCAS Grades

The following tables summarize the pH-dependent solubility of various HPMCAS grades from different manufacturers, providing a clear comparison for formulation development.

Table 1: pH-Dependent Solubility of Shin-Etsu AQOAT® HPMCAS Grades

| Grade | Acetyl Content (%) | Succinoyl Content (%) | Dissolution pH |

| AS-LF (L Grade, Fine) | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5[5][6] |

| AS-LG (L Grade, Granular) | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5[5] |

| AS-MF (M Grade, Fine) | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0[5][6] |

| AS-MG (M Grade, Granular) | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0[5] |

| AS-HF (H Grade, Fine) | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8[5][6] |

| AS-HG (H Grade, Granular) | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8[5] |

Note: Some studies have observed the onset of colloidal dispersion at slightly lower pH values than complete dissolution. For instance, L grades may start to disperse around pH 4.8, M grades around pH 5.2, and H grades around pH 5.7.[5][6]

Table 2: pH-Dependent Solubility of Ashland AquaSolve™ HPMCAS Grades

| Grade | Description | Dissolution pH |

| L Grade | Low pH Dissolution | ≥ 5.5[1] |

| M Grade | Medium pH Dissolution | ≥ 6.0[1] |

| H Grade | High pH Dissolution | ≥ 6.8[1][2] |

Note: Both fine (F) and granular (G) particle sizes are available for each grade.[1]

Experimental Protocols for Determining pH-Dependent Solubility

A standardized and detailed experimental protocol is crucial for accurately determining and comparing the pH-dependent solubility of different HPMCAS grades. The following methodologies are synthesized from established pharmaceutical testing principles.

Visual Observation Method

This is a straightforward method for initial screening and qualitative assessment.

Objective: To visually determine the pH at which a specific HPMCAS grade dissolves.

Materials and Equipment:

-

HPMCAS polymer powder

-

Series of buffer solutions with incremental pH values (e.g., pH 4.0 to 7.5 in 0.2 pH unit increments). McIlvaine's or phosphate (B84403) buffers are commonly used.[5][6]

-

Glass vials or beakers

-

Magnetic stirrer and stir bars

-

Calibrated pH meter

-

Analytical balance

Procedure:

-

Buffer Preparation: Prepare a series of buffer solutions covering the expected dissolution range.

-

Sample Preparation: Accurately weigh a small amount of HPMCAS powder (e.g., 100 mg) and add it to a fixed volume of each buffer solution (e.g., 10 mL) in separate vials.

-

Dissolution: Place the vials on a magnetic stirrer and stir at a constant speed (e.g., 300 rpm) at a controlled temperature (e.g., 37°C to simulate physiological conditions).[1]

-

Observation: Visually inspect the solutions at regular time intervals (e.g., every 15 minutes for 2 hours). Record the pH at which the polymer completely dissolves, resulting in a clear or translucent solution. Note any swelling or formation of colloidal dispersions.

Turbidity Measurement Method

This quantitative method provides a more precise determination of the dissolution pH by measuring the change in solution clarity.

Objective: To quantitatively determine the pH of dissolution by measuring the turbidity of the polymer suspension as a function of pH.

Materials and Equipment:

-

Same as the Visual Observation Method

-

Turbidimeter or a UV-Vis spectrophotometer capable of measuring absorbance at a specific wavelength (e.g., 600 nm).

Procedure:

-

Sample Preparation: Prepare HPMCAS suspensions in a series of buffer solutions as described above.

-

Turbidity Measurement: At predetermined time points, take an aliquot of each suspension and measure its turbidity or absorbance.

-

Data Analysis: Plot the turbidity/absorbance values against the corresponding pH of the buffers. The pH at which the turbidity/absorbance drops to a baseline level, indicating a clear solution, is considered the dissolution pH.

Potentiometric Titration Method

This method is used to determine the pKa of the succinoyl groups, which is directly related to the pH-dependent solubility.

Objective: To determine the acid dissociation constant (pKa) of the HPMCAS polymer.

Materials and Equipment:

-

HPMCAS polymer

-

Deionized water

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Polymer Solution Preparation: Dissolve a known amount of HPMCAS in a known volume of deionized water. The polymer may not fully dissolve initially.

-

Titration: While stirring, titrate the HPMCAS suspension/solution with the standardized strong base (NaOH) solution, recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at which half of the succinoyl groups are ionized.

Visualization of HPMCAS pH-Dependent Solubility

The following diagrams illustrate the relationship between HPMCAS grades and their pH-dependent solubility, as well as a typical experimental workflow for its determination.

Caption: Relationship between HPMCAS grades and their dissolution pH in the GI tract.

Caption: Workflow for determining the pH-dependent solubility of HPMCAS.

Conclusion

The pH-dependent solubility of HPMCAS is a cornerstone of its functionality in advanced drug delivery systems. A thorough understanding of the different grades and their specific dissolution pH values is paramount for the rational design of enteric-coated dosage forms and for optimizing the performance of amorphous solid dispersions. By employing systematic experimental protocols, researchers can accurately characterize the solubility profiles of these versatile polymers, paving the way for the development of more effective and reliable pharmaceutical products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Significance of Glass Transition Temperature (Tg) in HPMCAS-Based Drug Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of HPMCAS in Modern Pharmaceuticals

Hydroxypropyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) (HPMCAS) has emerged as a leading polymer in the development of amorphous solid dispersions (ASDs), a key enabling technology for improving the oral bioavailability of poorly soluble drugs.[1] ASDs present the drug in a high-energy, amorphous state, which can lead to supersaturated concentrations in the gastrointestinal tract and enhanced absorption.[1] The physical stability and performance of these formulations are intrinsically linked to the glass transition temperature (Tg) of the polymer carrier. This technical guide provides an in-depth exploration of the Tg of HPMCAS, its measurement, and its profound impact on the stability and efficacy of amorphous drug delivery systems.

HPMCAS is a versatile polymer with dual functionality: it effectively stabilizes the amorphous drug against recrystallization in the solid state and inhibits its precipitation from a supersaturated solution upon dissolution.[2][3] These crucial properties are governed by the polymer's molecular mobility, which is directly related to its glass transition temperature. A high Tg is desirable to ensure the drug remains in a glassy, low-mobility state, thereby preventing crystallization and maintaining the therapeutic advantage of the amorphous form.[4]

Understanding the Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery "rubbery" state as the temperature is increased.[5][6] It is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another. The Tg is a critical parameter for polymers used in drug delivery as it dictates the material's physical properties, processing conditions, and long-term stability.[7]

Significance of Tg in HPMCAS-Based Amorphous Solid Dispersions

In the context of HPMCAS-based ASDs, the Tg is of paramount importance for several reasons:

-

Physical Stability: The primary role of HPMCAS in an ASD is to inhibit the crystallization of the amorphous drug.[3] Below the Tg of the drug-polymer mixture, molecular mobility is significantly restricted, effectively "freezing" the drug molecules within the polymer matrix and preventing them from organizing into a crystalline lattice.[8] A high Tg of the ASD is therefore crucial for ensuring long-term physical stability during storage.[4]

-

Manufacturing Process: The Tg influences the choice and parameters of the manufacturing process for ASDs, such as hot-melt extrusion (HME) and spray drying.[2] For HME, the processing temperature must be sufficiently above the Tg to ensure the polymer flows and allows for the dissolution of the drug, but not so high as to cause degradation of the drug or polymer.[9][10]

-

Drug Release and Dissolution: While a high Tg is essential for solid-state stability, the polymer must also hydrate (B1144303) and dissolve at the desired site of drug release in the gastrointestinal tract.[2] The interplay between the Tg, the chemical substitutions on the HPMCAS backbone (acetate and succinate), and the pH of the surrounding media governs the dissolution behavior and subsequent drug release.[10]

Quantitative Data: Glass Transition Temperatures of HPMCAS Grades

HPMCAS is commercially available in different grades, which vary in their degree of acetate and succinate substitution. These variations influence the polymer's pH-dependent solubility and its glass transition temperature.[10] The table below summarizes the typical Tg values for various HPMCAS grades.

| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | pH of Dissolution | Typical Tg (°C) |

| L Grade (LF, LG) | 5 - 9 | 14 - 18 | ≥ 5.5 | ~119 - 122 |

| M Grade (MF, MG) | 7 - 11 | 10 - 14 | ≥ 6.0 | ~119 - 122 |

| H Grade (HF, HG) | 10 - 14 | 4 - 8 | ≥ 6.8 | ~119 - 122 |

Note: The exact Tg can vary slightly depending on the specific manufacturing batch, moisture content, and the analytical method and parameters used for measurement.[10][11]

Experimental Protocols for Tg Determination

Accurate determination of the Tg is critical for formulation development and quality control. The two most common and powerful techniques for measuring the Tg of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).[12][13]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13] The glass transition is observed as a step-like change in the heat capacity of the material.[14]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the HPMCAS powder or ASD into a standard aluminum DSC pan.[10] Seal the pan hermetically to prevent any loss of moisture during the experiment.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium.[10]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected Tg (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature significantly above the Tg (e.g., 200°C).[10]

-

Hold the sample at the upper temperature for a few minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Reheat the sample at the same controlled rate (e.g., 10°C/min) through the glass transition region. The second heating scan is typically used for Tg determination to ensure a consistent thermal history.[10]

-

-

Data Analysis: The glass transition temperature is determined from the second heating curve. It is typically reported as the midpoint of the step change in the heat flow signal.[15]

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[6][16] It provides information on the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response of the material.[6] The glass transition is characterized by a significant drop in the storage modulus and a peak in the loss modulus and the tan delta (the ratio of loss modulus to storage modulus).[6]

Methodology:

-

Sample Preparation: Prepare a rectangular film or a compacted powder sample of HPMCAS or the ASD with well-defined dimensions.[17]

-

Instrument Setup: Select an appropriate measurement mode, such as single cantilever or tensile, depending on the sample form.

-

Experimental Parameters:

-

Apply a small-amplitude, sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).

-

Ramp the temperature at a controlled rate, typically 3 K/min, through the glass transition region.[7]

-

-

Data Analysis: The Tg can be determined from several points on the DMA thermogram:

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships and processes involved in the study of HPMCAS Tg.

References

- 1. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tainstruments.com [tainstruments.com]

- 6. madisongroup.com [madisongroup.com]

- 7. bath.ac.uk [bath.ac.uk]

- 8. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]

- 14. Simultaneous Determination of Glass Transition Temperatures of Several Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thermalsupport.com [thermalsupport.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. pbipolymer.com [pbipolymer.com]

HPMCAS as a Precipitation Inhibitor: A Technical Guide for Drug Development Professionals

An In-depth Examination of Hydroxypropyl Methylcellulose (B11928114) Acetate (B1210297) Succinate (B1194679) for Enhanced Drug Delivery

Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has emerged as a leading polymer in the development of amorphous solid dispersions (ASDs) for poorly water-soluble drugs.[1][2] Its primary function is to act as a precipitation inhibitor, thereby maintaining a supersaturated state of the drug in the gastrointestinal tract, which can significantly enhance oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the core mechanisms, experimental evaluations, and quantitative performance of HPMCAS in this critical role.

Core Mechanism of Precipitation Inhibition

HPMCAS is a multifunctional polymer that inhibits drug precipitation through a two-pronged kinetic mechanism: the inhibition of nucleation and the slowing of crystal growth.[4][5] Amorphous forms of drugs have higher free energy and thus greater apparent solubility than their crystalline counterparts.[4] When an ASD formulated with HPMCAS dissolves, it releases the drug in its high-energy amorphous state, often achieving concentrations far exceeding the equilibrium solubility of the crystalline form—a state known as supersaturation.[6]

However, this supersaturated state is thermodynamically unstable and prone to precipitation. HPMCAS counteracts this by:

-

Inhibiting Nucleation: HPMCAS molecules can interact with drug molecules in solution, disrupting the self-association required to form a stable crystal nucleus.[1][2] This is often achieved through hydrophobic interactions between the polymer and the drug.[4][7]

-

Inhibiting Crystal Growth: If nuclei do form, HPMCAS can adsorb onto the crystal surface, a mechanism known as surface poisoning.[8] This blocks the addition of further drug molecules to the crystal lattice, thereby retarding its growth.[8]

The amphiphilic nature of HPMCAS, owing to its varied functional groups (acetyl, succinoyl, hydroxypropyl), is key to its effectiveness.[4] The hydrophobic regions of the polymer interact with the poorly soluble drug, while the hydrophilic regions, particularly the ionized succinoyl groups at intestinal pH, ensure the polymer itself remains sufficiently soluble and can stabilize drug-rich colloidal nanostructures.[3][9]

The following diagram illustrates the fundamental mechanism by which HPMCAS maintains drug supersaturation.

Quantitative Analysis of HPMCAS Performance

The effectiveness of HPMCAS as a precipitation inhibitor can be quantified through various in vitro experiments. The choice of HPMCAS grade, which differs in the ratio of acetyl to succinoyl substituents, can significantly impact performance, with more hydrophobic grades often showing stronger precipitation inhibition.[4][10]

Table 1: Amorphous Solubility and Nucleation Induction of Nifedipine (B1678770) with Different Polymers

This table summarizes data on the ability of different HPMCAS grades and other polymers to increase the amorphous solubility of nifedipine and delay the onset of nucleation. Higher amorphous solubility and longer induction times indicate better precipitation inhibition.

| Polymer System | Amorphous Solubility (µg/mL) | Nucleation Induction Time (minutes) |

| Nifedipine alone | - | < 5[11] |

| Nifedipine / HPMCAS-LG | - | > 120 |

| Nifedipine / HPMCAS-HG | 169.47 | > 120 |

| Nifedipine / HPMCAS-LG + HPMCAS-HG | 149.15 | > 120 |

| Nifedipine / Eudragit® FS100 | 18.32 | < 120 |

| Nifedipine / Kollidon® VA64 | 32.68 | < 120 |

| Data adapted from Butreddy, A., et al. (2022).[1] |

Table 2: In Vitro Dissolution of Nifedipine from Hot-Melt Extruded Amorphous Solid Dispersions

This table presents the dissolution performance of nifedipine from ASDs prepared with different polymers. The data highlights the superior ability of HPMCAS to achieve and maintain high drug concentrations over time compared to other polymers.

| Formulation | Maximum Drug Release (%) | Time to Maximum Release (minutes) |

| Nifedipine / HPMCAS | 100 | 30 |

| Nifedipine / PVP/VA | 75 | >30 |

| Nifedipine / PVP/VA + 5% HPMC E5 | 90 | >30 |

| Data adapted from Wang R-y, et al. (2016). |

Experimental Protocols

Standardized experimental protocols are crucial for evaluating and comparing the performance of precipitation inhibitors. The following are detailed methodologies for two common assays.

Protocol 1: Solvent Shift Method for Polymer Screening

The solvent shift method is a rapid screening tool to assess a polymer's ability to inhibit precipitation from a supersaturated solution.[12]

-

Preparation of Polymer Solution: Dissolve the candidate polymer (e.g., HPMCAS) in a biorelevant buffer (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, pH 6.5) at a specified concentration (e.g., 50 µg/mL).[12] Equilibrate the solution to 37°C.

-

Preparation of Drug Stock Solution: Prepare a concentrated stock solution of the model drug (e.g., nifedipine, itraconazole) in a water-miscible organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[12][13]

-

Initiation of Supersaturation: Vigorously stir the polymer solution. Add a small volume of the drug stock solution to the aqueous polymer solution to achieve a final drug concentration that is well above its crystalline solubility (e.g., final DMSO concentration of 2% v/v).[13]

-

Monitoring Precipitation: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.

-

Sample Analysis: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any precipitated drug. Analyze the filtrate for dissolved drug concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the drug concentration versus time. A slower decline in concentration indicates a more effective precipitation inhibitor.

The workflow for a typical solvent shift experiment is depicted in the diagram below.

Protocol 2: Non-Sink Dissolution Testing of Amorphous Solid Dispersions

This method evaluates the ability of an ASD to generate and maintain supersaturation under conditions that mimic the gastrointestinal environment.

-

ASD Preparation: Prepare the ASD of the drug and HPMCAS using a method such as spray-drying or hot-melt extrusion.[4][14] Characterize the ASD to confirm it is amorphous (e.g., via PXRD and DSC).

-

Dissolution Medium: Prepare a biorelevant dissolution medium (e.g., FaSSIF, pH 6.5) and maintain it at 37°C in a USP II dissolution apparatus.[1]

-

Test Initiation: Add a quantity of the ASD powder to the dissolution medium sufficient to achieve a total drug concentration that would be supersaturated if fully dissolved.[14]

-

Sampling: At specified time intervals, withdraw samples from the dissolution vessel.

-

Sample Processing: Immediately centrifuge or filter the samples to separate the dissolved drug from any solid material.[14]

-

Quantification: Analyze the supernatant or filtrate for drug concentration using HPLC.

-

Performance Evaluation: Plot the concentration-time profile. Key parameters to evaluate include the maximum concentration achieved (Cmax), the time to reach Cmax (Tmax), and the area under the curve (AUC), which represents the overall drug exposure.[14]

The logical relationship between key factors influencing HPMCAS performance is outlined in the following diagram.

Conclusion

HPMCAS is a uniquely effective polymer for inhibiting drug precipitation from supersaturated solutions, a critical factor in enhancing the oral bioavailability of poorly soluble drugs.[2] Its efficacy stems from a combination of kinetic stabilization mechanisms, including the inhibition of both nucleation and crystal growth, which are driven by specific molecular interactions between the drug and the polymer's functional groups.[4][7] By understanding these mechanisms and employing robust experimental protocols for evaluation, researchers and drug development professionals can effectively leverage HPMCAS to formulate advanced amorphous solid dispersions, turning poorly soluble candidates into viable therapeutic products.

References

- 1. Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of crystal nucleation and growth by water-soluble polymers and its impact on the supersaturation profiles of amorphous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cersi.umd.edu [cersi.umd.edu]

- 7. The effect of HPMCAS functional groups on drug crystallization from the supersaturated state and dissolution improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 11. Evaluation of the inhibitory potential of HPMC, PVP and HPC polymers on nucleation and crystal growth - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Enhancing Oral Bioavailability of BCS Class II Drugs: A Technical Guide to Hypromellose Acetate Succinate (HPMCAS)

For Researchers, Scientists, and Drug Development Professionals

The Biopharmaceutical Classification System (BCS) Class II drugs, characterized by high permeability but low aqueous solubility, present a significant challenge in oral drug delivery. Their limited dissolution rate in the gastrointestinal tract often leads to poor and variable absorption, hindering therapeutic efficacy. A leading strategy to overcome this hurdle is the formulation of amorphous solid dispersions (ASDs), with Hypromellose Acetate (B1210297) Succinate (B1194679) (HPMCAS) emerging as a premier polymeric carrier. This technical guide provides an in-depth exploration of HPMCAS, its mechanisms, formulation strategies, and quantitative impact on the bioavailability of BCS Class II drugs.

The Core Challenge: BCS Class II Drugs

Oral administration is the preferred route for drug delivery due to its convenience and patient compliance. However, for a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. BCS Class II compounds are readily permeable through the intestinal wall but exhibit poor aqueous solubility, making dissolution the rate-limiting step for absorption. This low solubility can result in insufficient bioavailability and significant variability in patient response.[1][2]

HPMCAS: A Versatile Polymer for Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a proven formulation strategy where a poorly soluble drug is molecularly dispersed within a hydrophilic polymer matrix.[3][4][5] This amorphous state possesses higher free energy compared to the stable crystalline form, leading to enhanced apparent solubility and dissolution rates.[6][7]

HPMCAS has been identified as a uniquely effective polymer for creating stable and effective ASDs.[8][9] Its success is attributed to several key properties:

-

Dual Functionality: HPMCAS not only promotes the rapid dissolution of the drug to generate a supersaturated state but also acts as a precipitation inhibitor to maintain this state for an extended period, allowing for enhanced absorption.[6][10]

-

Amphiphilic Nature: The combination of a hydrophobic cellulose (B213188) backbone and hydrophilic acetyl and succinoyl groups allows HPMCAS to interact favorably with a wide range of drug molecules.[11]

-

High Glass Transition Temperature (Tg): A high Tg (around 120°C) contributes to the physical stability of the amorphous dispersion by restricting molecular mobility and inhibiting drug crystallization during storage.[11]

-

pH-Dependent Solubility: Different grades of HPMCAS are available, offering a range of pH-dependent solubility profiles, which can be tailored to target drug release in specific regions of the gastrointestinal tract.[11][12]

Mechanism of Bioavailability Enhancement: The "Spring and Parachute" Effect

The primary mechanism by which HPMCAS enhances oral bioavailability is often described as the "spring and parachute" effect. Upon ingestion, the ASD rapidly dissolves (the "spring"), creating a supersaturated solution of the drug in the gastrointestinal fluid at a concentration significantly higher than its crystalline solubility. HPMCAS then acts as a "parachute," inhibiting the natural tendency of the drug to precipitate or crystallize from this supersaturated state.[3][13] This is achieved through:

-

Inhibition of Nucleation and Crystal Growth: HPMCAS can adsorb onto the surface of drug nuclei or crystals, sterically hindering their growth.[13][14]

-

Hydrophobic Interactions: Strong hydrophobic interactions between the drug and the polymer can stabilize the drug in the supersaturated solution.[3][14]

-

Formation of Drug-Polymer Colloids: In aqueous environments, HPMCAS can form colloidal aggregates or nanostructures that associate with the drug.[15][16] These drug-rich colloids act as a reservoir, replenishing the free drug concentration as it gets absorbed, thereby maintaining the driving force for absorption across the intestinal membrane.[16][17]

Caption: Mechanism of HPMCAS in enhancing oral bioavailability.

HPMCAS Grades and Properties

HPMCAS is available in different grades, primarily differing in the ratio of acetyl and succinoyl substitutions. This variation influences their pH of dissolution and hydrophobicity, making the selection of the appropriate grade a critical formulation parameter.[11][12]

| Grade | Acetyl Content (%) | Succinoyl Content (%) | pH of Dissolution | Key Characteristics |

| L Grade | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5 | More hydrophilic, faster dissolution at lower pH.[11][14][18] |

| M Grade | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0 | Intermediate properties, good balance of dissolution and inhibition.[11][16][18] |

| H Grade | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8 | More hydrophobic, stronger precipitation inhibition, dissolves at higher pH.[11][14][18] |

Data compiled from multiple sources.[11][12][14][16][18]

The choice of grade impacts performance:

-

L-grades often provide faster drug release due to their higher succinoyl content and solubility at a lower pH.[14][18]

-

H-grades , being more hydrophobic, can offer stronger drug-polymer interactions and superior precipitation inhibition, which is beneficial for drugs prone to rapid crystallization.[14][18]

Experimental Protocols for Formulation and Characterization

The development of a successful HPMCAS-based ASD involves precise manufacturing processes and thorough characterization.

Formulation Methodologies

Two primary techniques are used for preparing HPMCAS ASDs: spray drying and hot-melt extrusion (HME).[6][7][19]

Protocol 1: Spray Drying

-

Solution Preparation: Dissolve the BCS Class II drug and HPMCAS in a suitable common volatile solvent (e.g., acetone, methanol, or a mixture thereof). The concentration will depend on the solubility of the components and the desired viscosity.

-

Atomization: Pump the solution through a nozzle into a drying chamber. The liquid is atomized into fine droplets.

-

Drying: A hot drying gas (e.g., nitrogen) is introduced into the chamber, causing rapid evaporation of the solvent from the droplets. This rapid solidification traps the drug in an amorphous state within the polymer matrix.[15]

-

Collection: The resulting solid dispersion powder is separated from the gas stream, typically using a cyclone separator.

Protocol 2: Hot-Melt Extrusion (HME)

-

Blending: Physically mix the drug powder with HPMCAS powder at the desired ratio.

-

Extrusion: Feed the blend into a heated extruder. The extruder's rotating screws convey, mix, and melt the material. The drug dissolves in the molten polymer, forming a homogeneous solid solution. The processing temperature must be carefully controlled above the polymer's Tg but below the degradation temperature of the drug and polymer.[14]

-

Cooling and Shaping: The molten extrudate exits the extruder die and is cooled rapidly on a conveyor belt or chill roll to solidify the amorphous dispersion.

-

Downstream Processing: The cooled extrudate is then milled or pelletized into a powder suitable for further processing into tablets or capsules.[20]

Caption: Experimental workflow for HPMCAS ASD development.

Characterization Methodologies

Thorough characterization is essential to confirm the amorphous nature of the drug and to predict the in vivo performance of the ASD.

| Technique | Purpose | Protocol Summary |

| Differential Scanning Calorimetry (DSC) | To confirm the amorphous state by detecting the glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.[21] | 1. Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and seal it. 2. Place the pan in the DSC cell. 3. Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg and melting point of the drug. 4. A single Tg, intermediate between the drug and polymer, indicates a homogeneous amorphous dispersion.[15] |

| Powder X-Ray Diffraction (PXRD) | To verify the absence of crystallinity. An amorphous sample will show a broad "halo" pattern, while a crystalline sample will show sharp Bragg peaks.[21] | 1. Place a sufficient amount of the ASD powder on a sample holder. 2. Mount the holder in the PXRD instrument. 3. Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a monochromatic X-ray source. 4. Analyze the resulting diffractogram for the presence or absence of sharp peaks. |

| In Vitro Dissolution / Supersaturation Testing | To assess the ability of the ASD to generate and maintain a supersaturated state. | 1. Prepare a dissolution medium simulating gastrointestinal fluid (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). 2. Introduce a quantity of the ASD formulation into the dissolution vessel under controlled temperature (37°C) and agitation. 3. At predetermined time intervals, withdraw samples, filter them promptly through a sub-micron filter (e.g., 0.22 µm) to separate undissolved solids. 4. Analyze the filtrate for drug concentration using a suitable analytical method like HPLC. 5. Plot drug concentration versus time to observe the supersaturation profile. |

Quantitative Data: HPMCAS Performance with BCS Class II Drugs

Numerous studies have demonstrated the significant impact of HPMCAS-based ASDs on the solubility and bioavailability of BCS Class II drugs.

Table 1: Enhanced Solubility and Dissolution

| Drug | Formulation Details | Solubility/Dissolution Enhancement | Reference |

| Vemurafenib | 30:70 (w/w) Vemurafenib:HPMCAS-LF ASD | ~30-fold higher dissolution than crystalline form | [6] |

| Ivacaftor | Ivacaftor:HPMCAS ASD | Solubility of 67.4 µg/mL compared to 1 µg/mL for crystalline form | [6][19] |

| Nifedipine | Nifedipine:HPMCAS-HG ASD | Amorphous solubility of 169.47 µg/mL (vs. 11.63 µg/mL with no polymer) | [14] |

| Itraconazole | ITZ:HPMCAS-HF SDD | Maintained solubility enhancement of 60-fold for up to 24h | [22] |

Table 2: In Vivo Bioavailability Enhancement

| Drug | Formulation Details | Animal Model | Pharmacokinetic Improvement | Reference |

| Vemurafenib | 30:70 (w/w) Vemurafenib:HPMCAS-LF ASD | Human | ~5-fold higher plasma concentrations vs. crystalline | [6] |

| Ivacaftor | Ivacaftor:HPMCAS ASD | Rat | Relative bioavailability of ~100% compared to 3-6% for crystalline | [6] |

Logical Relationships in Formulation Design

The successful design of an HPMCAS ASD depends on the interplay between the drug's properties, the polymer grade, and the manufacturing process.

Caption: Logical relationships in HPMCAS ASD formulation.

Conclusion